![molecular formula C10H16 B8253628 (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane

概述

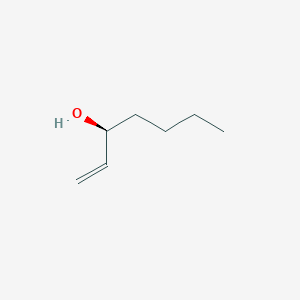

描述

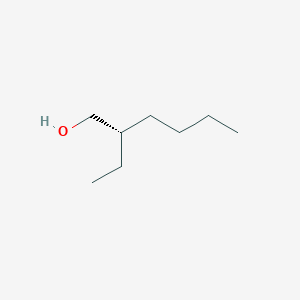

(1S)-6,6-Dimethyl-2-methylenebicyclo[311]heptane is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16This compound is known for its distinctive pine-like aroma and is widely used in the fragrance and flavor industries .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the catalytic isomerization of α-pinene, another monoterpene, using acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from pine trees, followed by fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the abundance of natural sources .

化学反应分析

Types of Reactions

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane undergoes various chemical reactions, including:

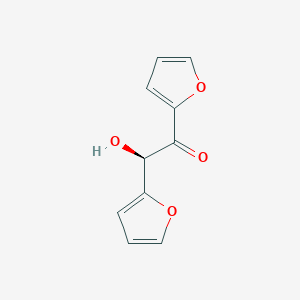

Oxidation: It can be oxidized to form pinene oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the compound can yield pinane, a saturated hydrocarbon.

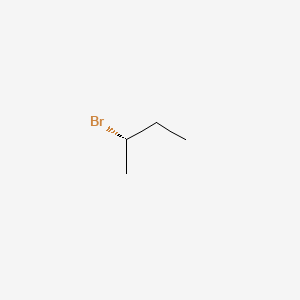

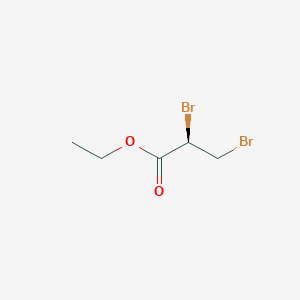

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like bromopinene.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.

Major Products Formed

Oxidation: Pinene oxide

Reduction: Pinane

Substitution: Bromopinene, chloropinene

科学研究应用

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and insecticidal properties.

Medicine: Investigated for its anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.

作用机制

The mechanism of action of (1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

相似化合物的比较

(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane is structurally similar to other monoterpenes such as α-pinene and limonene. it is unique in its specific arrangement of carbon atoms and the presence of a methylene group. This structural uniqueness contributes to its distinct chemical properties and reactivity .

List of Similar Compounds

- α-Pinene

- Limonene

- Camphene

- Myrcene

属性

IUPAC Name |

(1S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8?,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-GKAPJAKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC1CCC2=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7S)-2,3,4,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B8253570.png)

![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)